molecular formula C6H4ClIN2O2 B13135192 Methyl 3-chloro-6-iodopyrazine-2-carboxylate

Methyl 3-chloro-6-iodopyrazine-2-carboxylate

Cat. No.: B13135192
M. Wt: 298.46 g/mol
InChI Key: IXUAICVOCBTRJH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Methyl 3-chloro-6-iodopyrazine-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Methyl 3-chloro-6-iodopyrazine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-6-iodopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Methyl 3-chloro-6-iodopyrazine-2-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H4ClIN2O2

Molecular Weight

298.46 g/mol

IUPAC Name

methyl 3-chloro-6-iodopyrazine-2-carboxylate

InChI

InChI=1S/C6H4ClIN2O2/c1-12-6(11)4-5(7)9-2-3(8)10-4/h2H,1H3

InChI Key

IXUAICVOCBTRJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CN=C1Cl)I

Origin of Product

United States

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